6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound belongs to the pyrazolo[3,4-b]pyridine carboxylic acid family, characterized by a bicyclic core with a pyrazole fused to a pyridine ring. Key structural features include:
- Position 1: A 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties.
- Position 6: A 4-methoxyphenyl substituent, providing electron-donating effects.
- Position 3: A methyl group, enhancing steric bulk.
- Position 4: A carboxylic acid moiety, enabling hydrogen bonding and ionic interactions.
The molecular formula is C₂₂H₁₆F₃N₃O₃ (estimated from similar compounds in ). Its structural complexity and substituent diversity make it a candidate for medicinal chemistry applications, particularly in kinase inhibition or anticancer research .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O3/c1-12-19-17(21(29)30)11-18(13-6-8-16(31-2)9-7-13)26-20(19)28(27-12)15-5-3-4-14(10-15)22(23,24)25/h3-11H,1-2H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYMOSMMZSASPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O)C4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of a key intermediate, 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, through a Friedlander condensation reaction. This intermediate is then subjected to further reactions with reactive methylenes to form the desired pyrazolo[3,4-b]pyridine derivative .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the methoxy group and the carboxylic acid group allows for oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: The compound can undergo reduction reactions, particularly at the carboxylic acid group, to form alcohol derivatives.
Substitution: The trifluoromethyl group and the methoxy group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Pyrazolo[3,4-b]pyridine derivatives are recognized for their anti-inflammatory , antimicrobial , and antitumor properties. The specific compound under discussion has been investigated for its ability to act as a selective inhibitor of certain enzymes and receptors involved in disease processes.
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridines can inhibit cancer cell proliferation. For instance, studies have shown that derivatives with specific substitutions can enhance activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The trifluoromethyl group in this compound is believed to enhance lipophilicity, potentially improving cellular uptake and bioavailability .
Anti-inflammatory Properties
The compound exhibits significant anti-inflammatory effects, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process .
Synthesis and Structural Modifications
The synthesis of 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. The introduction of functional groups such as methoxy and trifluoromethyl allows for fine-tuning of pharmacological properties.
Synthetic Routes
Various synthetic methodologies have been employed to produce this compound, including:
- Condensation Reactions: Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Cyclization Techniques: Employing cyclization reactions to form the pyrazole ring structure effectively .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
Study on Antitumor Activity
A study conducted on various pyrazolo[3,4-b]pyridine derivatives demonstrated that modifications at specific positions could lead to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The compound exhibited IC50 values significantly lower than those of traditional chemotherapeutic agents .
Evaluation of Anti-inflammatory Effects
In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked reduction in paw edema, suggesting potent anti-inflammatory activity. This effect was comparable to that of diclofenac sodium .
Data Table: Biological Activities of Pyrazolo[3,4-b]pyridine Derivatives
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways that lead to cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural variations and their implications:
Key Findings and Implications
- Trifluoromethyl Advantage: The 3-(trifluoromethyl)phenyl group in the target compound improves binding affinity and metabolic stability compared to non-halogenated analogues (e.g., ) .
- Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group at position 6 offers electron-donating effects, contrasting with halogenated derivatives () that prioritize lipophilicity and target engagement .
- Carboxylic Acid Role : The position 4 carboxylic acid is critical for solubility and hydrogen bonding , a feature conserved across active analogues () .
Biological Activity
The compound 6-(4-Methoxyphenyl)-3-methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula: C18H16F3N3O2
- Molecular Weight: 363.34 g/mol
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit various biological activities through multiple mechanisms:
- PPARα Agonism : The compound has been identified as a selective agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARα is linked to therapeutic effects in dyslipidemia and metabolic disorders .
- Anticancer Activity : Pyrazole derivatives have demonstrated significant anticancer properties. They inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through interactions with key signaling pathways such as the EGFR pathway .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines and mediators. This suggests a therapeutic role in conditions characterized by chronic inflammation .
Biological Activity Data
The biological activities of the compound can be summarized in the following table:
Case Studies
Several studies have highlighted the biological activity of pyrazolo[3,4-b]pyridine derivatives similar to the compound :
- Study on PPARα Activation : A study demonstrated that pyrazolo[3,4-b]pyridine derivatives significantly activated PPARα in vitro, leading to increased expression of genes involved in fatty acid oxidation. This suggests potential applications in treating metabolic syndrome .
- Anticancer Research : In vitro studies showed that specific pyrazolo derivatives inhibited the growth of breast and colon cancer cell lines by modulating apoptosis-related pathways. The results indicated that these compounds could serve as lead candidates for further drug development against cancer .
- Anti-inflammatory Studies : Research indicated that certain pyrazolo compounds reduced inflammation markers in animal models of arthritis, suggesting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
